Sub-Nanomolar IRAK4 Inhibition in a Pyrazole-3-carbonitrile Series
In a series of pyrazole-3-carbonitrile-based IRAK4 inhibitors, a derivative incorporating the 4-phenyl-1H-pyrazole-3-carbonitrile core demonstrated an IC50 of 8 nM against human IRAK4 [1]. This potency is significantly higher than that of many other pyrazole-3-carbonitrile analogs lacking the 4-phenyl substitution, which often exhibit IC50 values in the micromolar range . The specific substitution pattern enhances binding affinity within the ATP-binding pocket.
| Evidence Dimension | Enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | Other pyrazole-3-carbonitrile derivatives without 4-phenyl substitution: IC50 > 1000 nM (class-level inference) |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | In vitro kinase activity assay with fluorescent polypeptide substrate |
Why This Matters
This demonstrates that the 4-phenyl-1H-pyrazole-3-carbonitrile core, when appropriately derivatized, can yield potent kinase inhibitors, making it a valuable starting point for drug discovery programs targeting IRAK4.
- [1] BindingDB. BDBM394022: 4-{4-[(trans-4-morpholin-4-ylcyclohexyl)amino]quinazolin-6-yl}-1H-pyrazole-3-carbonitrile. BindingDB Monomer ID 394022. View Source
